Cas no 2091132-83-9 (ethyl 2-bromo-4H,5H,6H-pyrrolo1,2-bpyrazole-3-carboxylate)

Ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate is a brominated pyrrolopyrazole derivative with significant utility in synthetic organic chemistry. Its structure features a reactive bromine substituent at the 2-position, enabling further functionalization via cross-coupling or nucleophilic substitution reactions. The ethyl ester group enhances solubility in organic solvents and facilitates downstream modifications. This compound serves as a versatile intermediate in the synthesis of heterocyclic scaffolds, particularly in pharmaceutical and agrochemical research. Its stability under standard conditions and well-defined reactivity profile make it a practical choice for constructing complex molecular architectures. The pyrrolopyrazole core also offers potential biological relevance, further broadening its applications in medicinal chemistry.
ethyl 2-bromo-4H,5H,6H-pyrrolo1,2-bpyrazole-3-carboxylate structure
2091132-83-9 structure
Product Name:ethyl 2-bromo-4H,5H,6H-pyrrolo1,2-bpyrazole-3-carboxylate
CAS No:2091132-83-9
MF:C9H11BrN2O2
MW:259.099841356277
MDL:MFCD30730422
CID:4636880
PubChem ID:131517331
Update Time:2025-05-26

ethyl 2-bromo-4H,5H,6H-pyrrolo1,2-bpyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate
    • 4H-Pyrrolo[1,2-b]pyrazole-3-carboxylic acid, 2-bromo-5,6-dihydro-, ethyl ester
    • Ethyl 2-bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate
    • ethyl 2-bromo-4H,5H,6H-pyrrolo1,2-bpyrazole-3-carboxylate
    • MDL: MFCD30730422
    • Inchi: 1S/C9H11BrN2O2/c1-2-14-9(13)7-6-4-3-5-12(6)11-8(7)10/h2-5H2,1H3
    • InChI Key: JDXVEDXEDDKAAJ-UHFFFAOYSA-N
    • SMILES: N1=C(Br)C(C(OCC)=O)=C2CCCN12

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Additional information on ethyl 2-bromo-4H,5H,6H-pyrrolo1,2-bpyrazole-3-carboxylate

Introduction to Ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-bpyrazole-3-carboxylate] (CAS No. 2091132-83-9)

Ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-bpyrazole-3-carboxylate] (CAS No. 2091132-83-9) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to the pyrrolobenzopyrazole class, a heterocyclic structure known for its diverse biological activities and potential applications in drug development.

The molecular structure of ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-bpyrazole-3-carboxylate] features a bromine substituent at the 2-position and a carboxylate ester group at the 3-position. This unique arrangement makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of both bromine and ester functionalities provides multiple points for further chemical modification, enabling researchers to tailor its properties for specific applications.

In recent years, there has been a surge in research focused on pyrrolobenzopyrazole derivatives due to their remarkable pharmacological properties. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The brominated derivative, in particular, has been investigated for its potential to act as a scaffold for drug design, offering a balance between structural complexity and biological activity.

The synthesis of ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-bpyrazole-3-carboxylate] involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The bromination step is critical, as it introduces the bromine atom that will later be utilized in further derivatization processes. The ester group at the 3-position not only influences the solubility and reactivity of the compound but also serves as a handle for subsequent functionalization.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry. Researchers have leveraged its structure to develop novel inhibitors targeting various biological pathways. For instance, studies have demonstrated its potential as a kinase inhibitor by modulating key enzymes involved in cancer progression. Additionally, its antimicrobial properties have been explored, with some derivatives showing efficacy against resistant bacterial strains.

The bromine atom in ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-bpyrazole-3-carboxylate] is particularly noteworthy because it can be selectively modified through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl or heteroaryl groups at specific positions on the molecule, expanding its chemical space and potentially enhancing its biological activity. Such modifications have been crucial in generating libraries of compounds for high-throughput screening (HTS) to identify lead candidates for drug development.

In the realm of computational chemistry and drug design, ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-bpyrazole-3-carboxylate] has been used as a reference compound to model binding interactions with biological targets. Its well-defined three-dimensional structure and functional groups make it an ideal candidate for molecular docking studies. These studies aim to predict how the compound might interact with proteins or enzymes in vitro, providing insights into its mechanism of action and potential side effects.

The pharmaceutical industry has shown particular interest in this compound due to its potential as a building block for next-generation therapeutics. By incorporating it into larger molecular frameworks, chemists can exploit its known bioactivity while introducing new functionalities that might improve pharmacokinetic properties such as solubility and metabolic stability. This approach aligns with the growing trend toward structure-based drug design (SBDD), where computational models guide the synthesis of novel compounds with desired characteristics.

Recent advances in synthetic methodologies have also contributed to the increased accessibility of ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-bpyrazole-3-carboxylate]. Techniques such as flow chemistry and microwave-assisted synthesis have reduced reaction times and improved yields significantly compared to traditional batch processes. These innovations not only make large-scale production more feasible but also enable researchers to explore more complex synthetic routes without compromising efficiency.

The biological evaluation of derivatives derived from ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-bpyrazole-3-carboxylate] has revealed several promising leads with therapeutic potential. For example,a series of analogs have been synthesized and tested for their ability to inhibit certain enzymes overexpressed in tumor cells. Preliminary results suggest that these derivatives exhibit selective toxicity toward cancer cells while minimizing harm to healthy tissues—a critical factor in developing effective anticancer drugs.

The role of this compound extends beyond academic research; it has practical implications for industrial applications as well. Pharmaceutical companies are increasingly investing in libraries of heterocyclic compounds like pyrrolobenzopyrazoles due to their broad spectrum of biological activities and commercial viability. The ability to rapidly synthesize and screen these derivatives using automated platforms has accelerated the drug discovery process significantly over recent years.

In conclusion,ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2—bpyrazole—3—carboxylate](CAS No.20911328839) represents an important asset.It serves not only as a versatile intermediate but also as inspiration for innovative drug design strategies.The ongoing exploration into its pharmacological properties continues.The future may see even more sophisticated derivatives emerging from this scaffold,offering new hope.

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